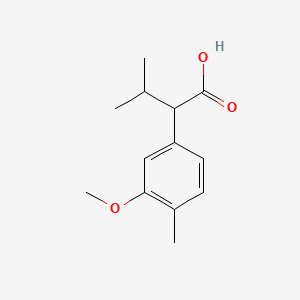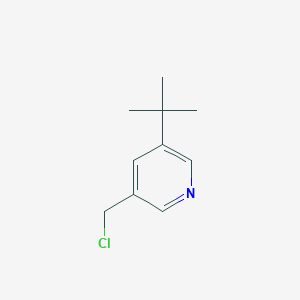
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound is characterized by the presence of an isothiocyanate group, a pyridine ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 3-(pyridin-4-yl)propanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: The presence of the pyridine ring allows for cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, cyclic compounds, and addition products with various nucleophiles .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Wirkmechanismus
The mechanism of action of ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s molecular targets include enzymes and receptors with nucleophilic amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridyl isothiocyanate: Similar in structure but lacks the ethyl ester group.
Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a thioether linkage instead of an isothiocyanate group.
Eigenschaften
Molekularformel |
C11H12N2O2S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
ethyl 2-isothiocyanato-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)10(13-8-16)7-9-3-5-12-6-4-9/h3-6,10H,2,7H2,1H3 |
InChI-Schlüssel |
SRYNCMLQXCQKDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=NC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)

![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)




![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)


![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
